Fendona

Description

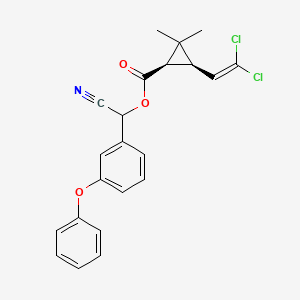

Structure

3D Structure

Propriétés

Key on ui mechanism of action |

The synthetic pyrethroids delay closure of the sodium channel, resulting in a sodium tail current that is characterized by a slow influx of sodium during the end of depolarization. Apparently the pyrethroid molecule holds the activation gate in the open position. Pyrethroids with an alpha-cyano group (e.g., fenvalerate) produce more prolonged sodium tail currents than do other pyrethroids (e.g., permethrin, bioresmethrin). The former group of pyrethroids causes more cutaneous sensations than the latter. /Synthetic pyrethroids/ Interaction with sodium channels is not the only mechanism of action proposed for the pyrethroids. Their effects on the CNS have led various workers to suggest actions via antagonism of gamma-aminobutyric acid (GABA)-mediated inhibition, modulation of nicotinic cholinergic transmission, enhancement of noradrenaline release, or actions on calcium ions. Since neurotransmitter specific pharmacological agents offer only poor or partical protection against poisoning, it is unlikely that one of these effects represents the primary mechanism of action of the pyrethroids, & most neurotransmitter release is secondary to incr sodium entry. /Pyrethroids/ The symptoms of pyrethrin poisoning follow the typical pattern ... : (1) excitation, (2) convulsions, (3) paralysis, and (4) death. The effects of pyrethrins on the insect nervous system closely resemble those of DDT, but are apparently much less persistent. Regular, rhythmic, and spontaneous nerve discharges have been observed in insect and crustacean nerve-muscle preparations poisoned with pyrethrins. The primary target of pyrethrins seems to be the ganglia of the insect central nervous system although some pyrethrin-poisoning effect can be observed in isolated legs. /Pyrethrins/ Electrophysiologically, pyrethrins cause repetitive discharges and conduction block. /Pyrethrins/ For more Mechanism of Action (Complete) data for ALPHACYPERMETHRIN (12 total), please visit the HSDB record page. |

|---|---|

Numéro CAS |

72204-44-5 |

Formule moléculaire |

C22H19Cl2NO3 |

Poids moléculaire |

416.3 g/mol |

Nom IUPAC |

[(R)-cyano-(3-phenoxyphenyl)methyl] (1S,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate |

InChI |

InChI=1S/C22H19Cl2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/t17-,18+,20-/m1/s1 |

Clé InChI |

KAATUXNTWXVJKI-WSTZPKSXSA-N |

SMILES |

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C |

SMILES isomérique |

CC1([C@@H]([C@@H]1C(=O)O[C@@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C |

SMILES canonique |

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C |

Point d'ébullition |

200 °C @ 0.07 mm Hg |

Color/Form |

Viscous yellowish brown semisolid mass. Colorless crystals |

Densité |

1.28 g/ml @ 20 °C |

melting_point |

78-81 °C |

Autres numéros CAS |

67375-30-8 |

Description physique |

Viscous yellowish brown semisolid mass; Colorless solid; [HSDB] Technical product is solid; [IPCS] White to pale yellow powder; [MSDSonline] |

Pictogrammes |

Acute Toxic; Irritant; Health Hazard; Environmental Hazard |

Durée de conservation |

Very stable in neutral and acidic media. Hydrolyzed in strongly alkaline media. Thermally stable up to 220 °C. Field data indicate that in practice it is stable to air and light. Pyrethrins ... /are/ stable for long periods in water-based aerosols where ... emulsifiers give neutral water systems. /Pyrethrins/ |

Solubilité |

In acetone 620, dichloromethane 550, cyclohexane 515, ethyl acetate 440, chlorobenzene 420, acetophenone 390, o-xylene 350, hexane 7 (all in g/l, 25 °C). In maize oil 19-20, ethylene glycol <1 (both in g/kg at 20 °C). Soluble in chloroform, methylene chloride, and toluene; slightly soluble in petroleum ether and methanol. In water, 0.01 mg/l @ 25 °C. |

Synonymes |

alpha-cypermethrin alphacypermethrin alphamethrin beta-cipermetrina Cymbush cypermethrin cypermethrin, (1alpha(S*),3alpha)-(+-)-isomer cypermethrin, (1R-(1alpha(R*),3beta))-isomer cypermethrin, (1R-(1alpha(S*),3beta))-isomer Fastac 50EC Fendona NRDC 149 supercypermethrin supermethrin WL 85871 WL-85871 |

Densité de vapeur |

1.25 |

Pression de vapeur |

0.00000017 [mmHg] 1.73X10-5 mm Hg @ 20 °C |

Origine du produit |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of Fendona's Active Ingredient, Alpha-Cypermethrin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fendona®, a potent, broad-spectrum insecticide, utilizes alpha-cypermethrin as its active ingredient.[1][2][3][4] Alpha-cypermethrin is a Type II synthetic pyrethroid that exhibits high efficacy against a wide range of insect pests.[5] Its mechanism of action is characterized by the targeted disruption of the insect's nervous system. This technical guide provides a comprehensive analysis of the molecular interactions between alpha-cypermethrin and its target, the voltage-gated sodium channels, detailing the physiological and lethal consequences for the insect. The guide includes quantitative efficacy data, detailed experimental protocols for mechanism-of-action studies, and visual representations of the key pathways and experimental workflows.

Core Mechanism of Action: Disruption of Voltage-Gated Sodium Channels

The primary mode of action of alpha-cypermethrin is its potent modulation of voltage-gated sodium channels in the nerve cell membranes of insects.[6][7][8][9] These channels are crucial for the initiation and propagation of action potentials, the electrical signals that govern nerve impulses.

Alpha-cypermethrin binds to a specific site on the alpha subunit of the sodium channel protein.[10] This binding has a profound effect on the channel's gating kinetics; it significantly slows both the activation and inactivation of the channel.[11] Specifically, it prevents the sodium channels from closing in a timely manner after an action potential, leading to a prolonged influx of sodium ions into the neuron.[9][12]

This sustained depolarization results in a state of hyperexcitability within the insect's nervous system, causing repetitive and uncontrolled nerve discharges.[12] These discharges manifest as muscle spasms and tremors. Ultimately, the continuous nerve stimulation leads to paralysis and the eventual death of the insect.[7][8]

The binding of pyrethroids like alpha-cypermethrin is state-dependent, showing a preferential affinity for the open state of the sodium channel.[8] This means the insecticide binds more effectively when the neuron is actively firing, a key characteristic that contributes to its high insecticidal potency.

Binding Sites on the Insect Sodium Channel

Research has identified two putative pyrethroid receptor sites, designated PyR1 and PyR2, on the insect voltage-gated sodium channel.[12] These sites are located at the interface of different domains of the channel protein. PyR1 is situated at the interface of domains II and III, while PyR2 is at the interface of domains I and II.[12] Specific amino acid residues within these regions, such as Leu993 and Phe1519, have been identified as critical for pyrethroid binding and are often sites of mutations that confer resistance.

Quantitative Efficacy Data

The efficacy of alpha-cypermethrin can be quantified through various toxicological endpoints. The following tables summarize key data for different insect species.

| Table 1: Lethal Dose (LD50) of Alpha-Cypermethrin for Various Insect Species | |

| Insect Species | LD50 (ng/insect) |

| Musca domestica (House Fly) | 5.3 |

| Aedes aegypti (Yellow Fever Mosquito) | 0.25 |

| Anopheles gambiae (Malaria Mosquito) | 0.13 |

| Blattella germanica (German Cockroach) | 12.5 |

| Table 2: Lethal Concentration (LC50) of Alpha-Cypermethrin for Various Insect Species | |

| Insect Species | LC50 (ppm) |

| Musca domestica (House Fly) | 64.1 (males, unselected) |

| Musca domestica (House Fly) | 90.1 (females, unselected) |

| Culex quinquefasciatus (Southern House Mosquito) | 0.015 |

| Tribolium castaneum (Red Flour Beetle) | 1.8 |

| Table 3: Knockdown Time (KT50) of Alpha-Cypermethrin for Various Insect Species | |

| Insect Species | KT50 (minutes) |

| Anopheles funestus | 55.4 (exposed to Interceptor net) |

| Anopheles arabiensis | 6.64 (exposed to Olyset net) |

| Aedes aegypti | 15.2 |

| Musca domestica | 8.7 |

Experimental Protocols

Determination of LD50 and LC50

Objective: To determine the dose (LD50) or concentration (LC50) of alpha-cypermethrin that is lethal to 50% of a test population of insects.

Methodology (Topical Application for LD50):

-

Insect Rearing: Rear target insect species under controlled laboratory conditions (e.g., 27°C ± 2°C, 75% ± 10% relative humidity).

-

Insecticide Preparation: Prepare a stock solution of technical grade alpha-cypermethrin in a suitable solvent (e.g., acetone). Create a series of serial dilutions to obtain a range of concentrations.

-

Application: Anesthetize adult insects (e.g., using carbon dioxide or chilling). Using a micro-applicator, apply a precise volume (e.g., 0.5 µL) of each insecticide dilution to the dorsal thorax of each insect. A control group should be treated with the solvent only.

-

Observation: Place the treated insects in clean holding containers with access to food and water. Record mortality at predetermined time points (e.g., 24 and 48 hours).

-

Data Analysis: Analyze the mortality data using probit analysis to calculate the LD50 value and its 95% confidence intervals.[4]

Methodology (Contact Bioassay for LC50):

-

Preparation of Treated Surfaces: Coat the inside of glass vials or bottles with 0.5 ml of the desired concentration of alpha-cypermethrin dissolved in acetone.[1] The vials are then rolled until the acetone evaporates, leaving an even film of the insecticide. Control vials are treated with acetone only.

-

Insect Exposure: Introduce a known number of insects (e.g., 10-25) into each vial.

-

Observation and Data Collection: Record the number of dead or moribund insects at specific time intervals.

-

Data Analysis: Use probit analysis to determine the LC50.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

Objective: To characterize the effects of alpha-cypermethrin on the gating properties of insect voltage-gated sodium channels expressed in a heterologous system (e.g., Xenopus laevis oocytes).

Methodology:

-

Channel Expression: Synthesize cRNA encoding the insect sodium channel alpha subunit and inject it into prepared Xenopus oocytes. Incubate the oocytes for 2-5 days to allow for channel expression.

-

Electrode Preparation: Pull glass microelectrodes to a resistance of 0.5-2 MΩ and fill them with 3 M KCl.

-

Oocyte Clamping: Place an oocyte in a recording chamber and impale it with two electrodes (one for voltage sensing, one for current injection). Clamp the membrane potential at a holding potential (e.g., -100 mV).

-

Recording: Record sodium currents in response to a series of depolarizing voltage steps.

-

Compound Application: Perfuse the oocyte with a solution containing a known concentration of alpha-cypermethrin and repeat the voltage-step protocol.

-

Data Analysis: Measure the peak sodium current and the sustained "tail" current that is characteristic of pyrethroid poisoning.[7] Analyze the changes in current amplitude and decay kinetics to quantify the effect of alpha-cypermethrin.

Visualizations

Signaling Pathway of Alpha-Cypermethrin Action

References

- 1. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pacmossi.org [pacmossi.org]

- 3. par.nsf.gov [par.nsf.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. ecommons.cornell.edu [ecommons.cornell.edu]

- 6. Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies [jove.com]

- 7. Action of the pyrethroid insecticide cypermethrin on rat brain IIa sodium channels expressed in xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. State-Dependent Modification of Voltage-Gated Sodium Channels by Pyrethroids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. High affinity binding of pyrethroids to the alpha subunit of brain sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Identification of amino acid residues in the insect sodium channel critical for pyrethroid binding - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological Profile of Fendona® (Alpha-cypermethrin) in Non-Target Organisms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fendona®, with its active ingredient alpha-cypermethrin, is a highly effective synthetic pyrethroid insecticide used globally for the control of a wide range of pests in agriculture, public health, and animal husbandry.[1][2] As a non-systemic insecticide, it exerts its neurotoxic effects through contact and ingestion, acting as a sodium channel modulator in insects.[1] While valued for its potent insecticidal properties and lower mammalian toxicity compared to older classes of insecticides like organophosphates, its broad-spectrum activity necessitates a thorough understanding of its toxicological impact on non-target organisms.[3][4] This technical guide provides a comprehensive overview of the toxicological profile of this compound® in key non-target organisms, presenting quantitative data, detailed experimental protocols, and visual representations of experimental workflows.

Data Presentation: Quantitative Toxicity Data

The following tables summarize the acute and chronic toxicity of alpha-cypermethrin to a range of non-target organisms. The data is presented to facilitate easy comparison of toxicological endpoints across different species.

Table 1: Acute and Chronic Toxicity of Alpha-cypermethrin to Aquatic Organisms

| Species | Common Name | Endpoint | Duration | Value | Units | Reference |

| Oncorhynchus mykiss | Rainbow Trout | LC50 | 96 h | 0.5 - 2.8 | µg/L | [5][6] |

| Gambusia affinis | Mosquitofish | LC50 | 96 h | 8.0 | µg/L | [7] |

| Poecilia reticulata | Guppy | LC50 | 96 h | 9.43 | µg/L | [2] |

| Oreochromis niloticus | Nile Tilapia | LC50 | 96 h | 0.7 - 350 | µg/L | [7] |

| Daphnia magna | Water Flea | EC50 (Immobilisation) | 48 h | 1.0 | µg/L | [7] |

| Daphnia magna | Water Flea | NOEC (Reproduction) | 21 d | 0.04 | µg/L | [2] |

| Ceriodaphnia dubia | Cladoceran | NOEC (Chronic) | - | 0.025 | µg/L | [2][5] |

| Paratya australiensis | Freshwater Shrimp | LC50 | 96 h | 0.019 | µg/L | [2][5] |

| Gammarus pulex | Amphipod | LC50 | 24 h | 0.05 | µg/L | [7] |

| Bellamya bengalensis | Freshwater Snail | LC50 | 96 h | 0.015 | mg/L | [8] |

Table 2: Acute Toxicity of Alpha-cypermethrin to Terrestrial Invertebrates

| Species | Common Name | Endpoint | Value | Units | Reference |

| Apis mellifera | Honey Bee | LD50 (Contact) | 0.010 - 0.033 | µ g/bee | [9][10] |

| Apis mellifera | Honey Bee | LD50 (Oral) | 0.015 - 0.172 | µ g/bee | [9][10] |

| Eisenia fetida | Earthworm | LC50 | 14 d | >100 - >1000 | mg/kg soil |

| Enchytraeus crypticus | Potworm | LC50 | - | 31.4 | mg/kg |

| Folsomia candida | Springtail | LC50 | - | >1000 | mg/kg |

| Helix aspersa | Land Snail | LC50 | - | >1000 | mg/kg |

Table 3: Acute and Dietary Toxicity of Alpha-cypermethrin to Avian Species

| Species | Common Name | Endpoint | Value | Units | Reference |

| Colinus virginianus | Northern Bobwhite Quail | LD50 | - | >2025 | mg/kg bw |

| Coturnix coturnix japonica | Japanese Quail | LC50 (Dietary) | >5000 | ppm | [10] |

Table 4: Acute Toxicity of Alpha-cypermethrin to Mammals

| Species | Common Name | Endpoint | Value | Units | Reference |

| Rat | Rat | LD50 (Oral) | >2000 | mg/kg | [10] |

| Rat | Rat | LC50 (Inhalation, 4h) | >0.32 | mg/L air | [10] |

Experimental Protocols

The toxicological data presented in this guide are primarily derived from studies following internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and the International Organization for Standardization (ISO). Below are detailed methodologies for key experiments cited.

Aquatic Toxicity Testing

1. Fish, Acute Toxicity Test (OECD Guideline 203)

This test determines the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a 96-hour period.[9][11]

-

Test Organisms: Commonly used species include Rainbow Trout (Oncorhynchus mykiss), Zebrafish (Danio rerio), and Fathead Minnow (Pimephales promelas).

-

Procedure:

-

Fish are acclimated to laboratory conditions.

-

Groups of at least seven fish are exposed to at least five geometrically spaced concentrations of the test substance and a control.[12][13]

-

The test is conducted under static, semi-static, or flow-through conditions for 96 hours.[9]

-

Mortality and any sublethal effects are recorded at 24, 48, 72, and 96 hours.[9]

-

The LC50 value and its 95% confidence limits are calculated.[12]

-

2. Daphnia sp., Acute Immobilisation Test (OECD Guideline 202)

This test assesses the acute toxicity of a substance to Daphnia by determining the concentration that immobilizes 50% of the organisms (EC50) within 48 hours.[1][5]

-

Test Organisms: Daphnia magna or other suitable Daphnia species, less than 24 hours old.[5][10]

-

Procedure:

-

Young daphnids are exposed to at least five concentrations of the test substance in a static system for 48 hours.[5][14]

-

Each concentration has four replicates with five daphnids each.[5]

-

Immobilisation, defined as the inability to swim within 15 seconds after gentle agitation, is observed at 24 and 48 hours.[5][15]

-

The EC50 at 48 hours is calculated.[1]

-

3. Daphnia magna Reproduction Test (OECD Guideline 211)

This chronic test evaluates the impact of a substance on the reproductive output of Daphnia magna over 21 days.[2][16]

-

Test Organisms: Female Daphnia magna, less than 24 hours old.[2]

-

Procedure:

-

Individual daphnids are exposed to a range of test substance concentrations in a semi-static or flow-through system for 21 days.[2][17]

-

The test medium and food are renewed regularly.

-

The total number of living offspring produced per parent animal is recorded.[2][18]

-

The No Observed Effect Concentration (NOEC) and the Lowest Observed Effect Concentration (LOEC) for reproduction are determined.[18]

-

Terrestrial Toxicity Testing

1. Honeybees, Acute Oral and Contact Toxicity Test (OECD Guidelines 213 & 214)

These tests determine the acute oral and contact toxicity (LD50) of a substance to adult honey bees.[19][20][21]

-

Test Organisms: Young adult worker honey bees (Apis mellifera).

-

Oral Toxicity (OECD 213):

-

Bees are starved for a short period before the test.

-

Groups of bees (typically 10 bees per replicate, with at least 3 replicates per concentration) are fed a defined volume of sucrose solution containing one of at least five graded concentrations of the test substance.[19][20][22]

-

Mortality and sublethal effects are recorded at 4, 24, and 48 hours, and can be extended to 96 hours.[19][23]

-

The oral LD50 is calculated.[19]

-

-

Contact Toxicity (OECD 214):

-

Bees are anesthetized, and a precise volume of the test substance, dissolved in a suitable solvent, is applied topically to the dorsal thorax of each bee.[19][24][25]

-

At least five dose levels are tested, with multiple replicates.[24]

-

Mortality and sublethal effects are observed at the same intervals as the oral test.[24][25]

-

The contact LD50 is calculated.[21]

-

2. Earthworm, Acute Toxicity Test (OECD Guideline 207 & ISO 11268-1)

This test evaluates the acute toxicity of a substance to earthworms in artificial soil over 14 days.[4][26][27]

-

Test Organisms: Adult earthworms of the species Eisenia fetida or Eisenia andrei.[4][26]

-

Procedure:

-

The test substance is thoroughly mixed into a standardized artificial soil.[26]

-

Groups of 10 adult earthworms are introduced into test vessels containing the treated soil.[28]

-

At least five concentrations are tested with four replicates each.[28]

-

Mortality and changes in body weight are assessed after 7 and 14 days.[26][28]

-

The LC50 and, if possible, the NOEC and LOEC are determined.[28]

-

3. Earthworm Reproduction Test (OECD Guideline 222)

This chronic test assesses the effects of a substance on the reproductive success of earthworms over an 8-week period.[26][29][30]

-

Test Organisms: Adult Eisenia fetida or Eisenia andrei.[29]

-

Procedure:

-

Adult earthworms are exposed to a range of concentrations of the test substance in artificial soil for 4 weeks, during which mortality and weight changes are recorded.[29][30]

-

After 4 weeks, the adult worms are removed.[30]

-

The soil is incubated for another 4 weeks to allow cocoons to hatch.[29]

-

The number of juvenile earthworms is counted.[29]

-

The NOEC and ECx (the concentration causing x% effect) for reproduction are determined.[29]

-

Avian Toxicity Testing

1. Avian Acute Oral Toxicity Test (OECD Guideline 236)

This test determines the acute oral toxicity (LD50) of a substance to birds after a single oral dose.[3]

-

Test Organisms: Common species include Northern Bobwhite Quail (Colinus virginianus) and Mallard Duck (Anas platyrhynchos).

-

Procedure:

-

Birds are fasted prior to dosing.

-

A single dose of the test substance is administered directly into the crop or esophagus.

-

A range of dose levels is tested.

-

Birds are observed for mortality and signs of toxicity for at least 14 days.

-

The LD50 is calculated.

-

2. Avian Dietary Toxicity Test (OECD Guideline 205)

This test evaluates the toxicity of a substance when consumed by birds in their diet over a 5-day period, followed by a 3-day observation period.[6][31][32]

-

Test Organisms: Typically young birds of the same species used in the acute oral test.

-

Procedure:

-

Birds are fed a diet containing the test substance at various concentrations for five days.[6]

-

This is followed by a three-day period where they are fed an untreated diet.[6]

-

Mortality, clinical signs of toxicity, body weight changes, and food consumption are recorded.[6]

-

The LC50 (the dietary concentration lethal to 50% of the birds) is determined.

-

Visualizations

The following diagrams illustrate the general workflows for key toxicological assessments.

References

- 1. OECD 202: Daphnia Sp., Immobilization Test - Situ Biosciences [situbiosciences.com]

- 2. biotecnologiebt.it [biotecnologiebt.it]

- 3. oecd.org [oecd.org]

- 4. errl.co.in [errl.co.in]

- 5. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]

- 6. oecd.org [oecd.org]

- 7. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 8. ISO 11268-1:1993 - EVS standard evs.ee | et [evs.ee]

- 9. biotecnologiebt.it [biotecnologiebt.it]

- 10. biotecnologiebt.it [biotecnologiebt.it]

- 11. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]

- 12. eurofins.com.au [eurofins.com.au]

- 13. oecd.org [oecd.org]

- 14. eurofins.it [eurofins.it]

- 15. shop.fera.co.uk [shop.fera.co.uk]

- 16. testinglab.com [testinglab.com]

- 17. Test No. 211: Daphnia magna Reproduction Test - Overton [app.overton.io]

- 18. oecd.org [oecd.org]

- 19. content.fera.co.uk [content.fera.co.uk]

- 20. shop.fera.co.uk [shop.fera.co.uk]

- 21. catalog.labcorp.com [catalog.labcorp.com]

- 22. oecd.org [oecd.org]

- 23. biotecnologiebt.it [biotecnologiebt.it]

- 24. biotecnologiebt.it [biotecnologiebt.it]

- 25. oecd.org [oecd.org]

- 26. OECD 207/222 Earthworm Acute Toxicity and Reproduction Test | ibacon GmbH [ibacon.com]

- 27. catalog.labcorp.com [catalog.labcorp.com]

- 28. biotecnologiebt.it [biotecnologiebt.it]

- 29. biotecnologiebt.it [biotecnologiebt.it]

- 30. shop.fera.co.uk [shop.fera.co.uk]

- 31. catalog.labcorp.com [catalog.labcorp.com]

- 32. oecd.org [oecd.org]

The Neurotoxicology of Pyrethroids: A Deep Dive into the Mode of Action of Fendona® (Alpha-Cypermethrin)

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Pyrethroid insecticides, including the highly potent alpha-cypermethrin (the active ingredient in Fendona®), represent a cornerstone of modern pest control. Their efficacy stems from a targeted disruption of the insect nervous system. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the insecticidal action of pyrethroids. We will dissect their primary interaction with voltage-gated sodium channels, explore the structural basis of their activity, and detail the experimental protocols used to elucidate these complex processes. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this critical class of insecticides.

Introduction: The Pyrethroid Class of Insecticides

Pyrethroids are synthetic derivatives of pyrethrins, natural insecticides extracted from chrysanthemum flowers.[1] These synthetic analogues, such as alpha-cypermethrin, have been engineered for enhanced stability and insecticidal potency.[2] Pyrethroids are broadly classified into two categories, Type I and Type II, based on their chemical structure and the resulting intoxication symptoms. Alpha-cypermethrin is a Type II pyrethroid, characterized by the presence of an α-cyano group, which leads to prolonged and more severe neurotoxic effects compared to Type I pyrethroids.[3]

The primary mode of action for all pyrethroids is their potent effect on the voltage-gated sodium channels (VGSCs) of insect neurons.[2][4] By interfering with the normal function of these channels, pyrethroids induce a state of hyperexcitability in the nervous system, leading to paralysis and eventual death of the insect.[1]

The Primary Target: Voltage-Gated Sodium Channels

Voltage-gated sodium channels are transmembrane proteins crucial for the initiation and propagation of action potentials in neurons.[4] These channels cycle through three main states: resting (closed), activated (open), and inactivated (closed and non-responsive). The rapid transition between these states allows for the controlled influx of sodium ions that depolarizes the neuronal membrane and generates an electrical signal.

Mechanism of Pyrethroid Action

Pyrethroids exert their neurotoxic effects by binding to the VGSCs and modifying their gating kinetics.[5] Specifically, they significantly delay the inactivation of the channel, effectively locking it in the open state for an extended period.[4] This prolonged influx of sodium ions leads to a persistent depolarization of the neuronal membrane, causing repetitive nerve discharges and ultimately leading to paralysis, often referred to as "knockdown."[1] Type II pyrethroids, like alpha-cypermethrin, are particularly effective at prolonging this sodium influx.[3]

The binding of pyrethroids is state-dependent, with a higher affinity for the open state of the sodium channel.[5] This means that the insecticide's effect is enhanced in actively firing neurons. Computational modeling and mutagenesis studies have identified two putative pyrethroid receptor sites on the insect sodium channel, designated PyR1 and PyR2.[6]

Signaling Pathway of Pyrethroid Action

The following diagram illustrates the signaling pathway of pyrethroid action on a neuron.

Quantitative Analysis of Pyrethroid Efficacy

The effectiveness of pyrethroids like alpha-cypermethrin is quantified through various toxicological and electrophysiological assays.

Lethal Concentration (LC50) Data

The LC50, or the concentration of a substance that is lethal to 50% of a test population, is a standard measure of acute toxicity. The following table summarizes LC50 values for alpha-cypermethrin against various insect species. It is important to note that these values can be influenced by factors such as the insect strain, life stage, and experimental conditions.

| Insect Species | Life Stage | Exposure Time (h) | LC50 | Reference |

| Alphitobius diaperinus | Adult | - | 0.000180 mg a.i. cm⁻² | [7] |

| Aedes aegypti (larvae) | 4th instar | - | 0.01 mg/l (for a 1:27 mixture with dimethoate) | [8] |

| Anopheles sinensis | Larvae | 24 | 60 µg/L | [9] |

| Culex tritaeniorhynchus | Larvae | 24 | 1.43 µg/L | [9] |

| Heteropneustes fossilis | - | 96 | 0.00022 ml/l |

Electrophysiological Effects

Voltage-clamp experiments on isolated neurons or heterologous expression systems (e.g., Xenopus oocytes) allow for the direct measurement of pyrethroid effects on sodium channel kinetics.

| Parameter | Effect of Alpha-Cypermethrin | Observation | Reference |

| Sodium Current Inactivation | Markedly slowed | Prolongs the decay of the sodium current, leading to a prominent "tail current" upon repolarization. | [1] |

| Cumulative Inactivation | Accelerated | During repetitive stimulation, the peak sodium current decreases more rapidly in the presence of the pyrethroid. | [1] |

| Peak Sodium Current | Reduced | A 3-minute exposure to 10 µM cypermethrin can reduce the peak sodium current amplitude. | [1] |

Knockdown Resistance (kdr)

The intensive use of pyrethroids has led to the evolution of resistance in many insect populations. The primary mechanism of target-site resistance is known as knockdown resistance (kdr).[2][10]

The Molecular Basis of kdr

Kdr is caused by point mutations in the gene encoding the voltage-gated sodium channel.[2] These mutations reduce the sensitivity of the sodium channel to pyrethroids, thereby diminishing the insecticide's efficacy. Several kdr mutations have been identified in various insect species. These mutations are thought to confer resistance by either reducing the binding affinity of the pyrethroid to the channel or by altering the channel's gating properties in a way that counteracts the insecticide's effects.[2] For instance, some kdr mutations enhance the closed-state inactivation of the channel, making it less available for pyrethroid binding to the preferred open state.[2]

| kdr Mutation | Location on Sodium Channel | Effect on Pyrethroid Sensitivity | Reference |

| L1014F | Domain II, Segment 6 (IIS6) | Reduces sensitivity to a range of pyrethroids. | [2] |

| M918T | Domain II, S4-S5 linker (IIS4-S5) | "super-kdr" mutation, confers high levels of resistance. | [2] |

| T929I | Domain II, Segment 5 (IIS5) | "super-kdr" mutation, confers high levels of resistance. | [2] |

| V1016I & F1534C | Domain II, Segment 6 (IIS6) & Domain III, Segment 6 (IIIS6) | Associated with pyrethroid resistance in Aedes aegypti. | [11][12] |

Experimental Protocols

The following sections detail the methodologies for key experiments used to study the mode of action of pyrethroid insecticides.

Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes

This technique is widely used to study the function of ion channels, including the effects of insecticides, in a controlled environment.[13][14][15]

Objective: To measure the effect of alpha-cypermethrin on the kinetics of insect voltage-gated sodium channels expressed in Xenopus oocytes.

Methodology:

-

Preparation of cRNA: The cDNA encoding the insect VGSC α-subunit (and any auxiliary subunits) is transcribed in vitro to produce capped RNA (cRNA).

-

Oocyte Preparation and Injection: Oocytes are harvested from a female Xenopus laevis frog and defolliculated. A nanoliter volume of the cRNA solution is injected into each oocyte.

-

Incubation: The injected oocytes are incubated for 2-5 days to allow for the expression of the sodium channels on the oocyte membrane.

-

Electrophysiological Recording:

-

An oocyte is placed in a recording chamber and perfused with a saline solution.

-

Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte.[16]

-

The membrane potential is clamped at a holding potential (e.g., -80 mV).

-

A series of voltage steps are applied to elicit sodium currents.

-

Alpha-cypermethrin is applied to the bath, and the changes in sodium current kinetics (e.g., peak current, inactivation rate, tail current) are recorded and analyzed.

-

Radioligand Binding Assay

Radioligand binding assays are used to determine the affinity of a compound for its receptor.[17][18] Due to the high lipophilicity of pyrethroids, which can lead to high non-specific binding, these assays can be challenging.[4] However, competitive binding assays using a known radiolabeled ligand that binds to the sodium channel can be employed.

Objective: To determine the binding affinity (Ki) of alpha-cypermethrin for the insect voltage-gated sodium channel.

Methodology:

-

Membrane Preparation: A tissue source rich in the target sodium channels (e.g., insect heads or cultured cells expressing the channel) is homogenized, and the cell membranes are isolated by centrifugation.

-

Assay Setup:

-

In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a radiolabeled ligand that binds to the sodium channel (e.g., [³H]-saxitoxin).[19]

-

Increasing concentrations of unlabeled alpha-cypermethrin are added to the wells to compete with the radioligand for binding.

-

-

Incubation and Filtration: The mixture is incubated to reach binding equilibrium. The reaction is then terminated by rapid filtration through a glass fiber filter, which traps the membranes while allowing the unbound radioligand to pass through.

-

Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of alpha-cypermethrin that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant), which represents the affinity of alpha-cypermethrin for the receptor, is then calculated from the IC50 value.[17]

Experimental and Logical Workflows

The following diagrams illustrate a typical experimental workflow for investigating insecticide mode of action and the logical relationship of knockdown resistance.

References

- 1. Pyrethroids Differentially Alter Voltage-Gated Sodium Channels from the Honeybee Central Olfactory Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Insect sodium channels and insecticide resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular determinants on the insect sodium channel for the specific action of type II pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. State-Dependent Modification of Voltage-Gated Sodium Channels by Pyrethroids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Sublethal Effects of α-Cypermethrin on the Behavioral Asymmetries and Mating Success of Alphitobius diaperinus [mdpi.com]

- 8. uonjournals.uonbi.ac.ke [uonjournals.uonbi.ac.ke]

- 9. waterquality.gov.au [waterquality.gov.au]

- 10. Assessing the effects of Aedes aegypti kdr mutations on pyrethroid resistance and its fitness cost - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. biorxiv.org [biorxiv.org]

- 13. researchgate.net [researchgate.net]

- 14. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]

- 17. giffordbioscience.com [giffordbioscience.com]

- 18. giffordbioscience.com [giffordbioscience.com]

- 19. files.core.ac.uk [files.core.ac.uk]

Environmental Fate and Transport of Fendona® (Alpha-Cypermethrin): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and transport of Fendona®, the trade name for the synthetic pyrethroid insecticide alpha-cypermethrin. This document details the compound's behavior in soil and aquatic environments, its degradation pathways, and the methodologies used to determine these characteristics.

Physicochemical Properties and Environmental Mobility

Alpha-cypermethrin is a non-systemic insecticide with contact and stomach action. Its environmental behavior is largely dictated by its physicochemical properties, which are summarized in Table 1. With a very low water solubility and a high octanol-water partition coefficient (Kow), alpha-cypermethrin is strongly hydrophobic. This leads to its strong adsorption to soil and sediment particles, resulting in low mobility in the soil column and a low potential to leach into groundwater. The high organic carbon-water partitioning coefficient (Koc) further confirms its immobility in soil. Despite its low potential for leaching, it can enter surface waters through spray drift and runoff.

Table 1: Physicochemical Properties of Alpha-Cypermethrin

| Property | Value | Reference |

| Molecular Weight | 416.3 g/mol | |

| Water Solubility | 0.005-0.01 mg/L (25 °C) | |

| Vapor Pressure | 1.7 x 10⁻⁷ N/m² (20 °C) | |

| Log Kow | 5.16 - 6.94 | |

| Koc | 26,492 - 144,662 mL/g | |

| Henry's Law Constant | 9.5 x 10⁻⁶ atm·m³/mol |

Environmental Degradation

Alpha-cypermethrin degrades in the environment through a combination of abiotic and biotic processes, including hydrolysis, photolysis, and microbial degradation. The primary degradation pathway involves the cleavage of the ester linkage.

Hydrolysis

Alpha-cypermethrin is stable under acidic and neutral conditions but hydrolyzes more rapidly in alkaline environments. The rate of hydrolysis is pH-dependent. The half-life (DT50) for hydrolysis at 25°C is estimated to be 67 days at pH 7, while at pH 9, it is significantly shorter at 5.3 days.

Photolysis

Photodegradation on soil surfaces and in water is a significant route of dissipation for alpha-cypermethrin. In aqueous solutions, the photolysis half-life at pH 7 is approximately 6.3 days. On soil surfaces, photolysis follows first-order kinetics, with the rate being influenced by the soil type. The major photoproducts identified are 3-phenoxybenzaldehyde and 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid (DCVA).

Microbial Degradation in Soil

Microbial metabolism is a key factor in the degradation of alpha-cypermethrin in soil. The degradation rate is influenced by soil properties such as organic matter content, pH, and microbial activity. Under aerobic conditions, the half-life in soil is typically around 28 days. The degradation proceeds via cleavage of the ester bond, leading to the formation of DCVA and 3-phenoxybenzoic acid (3-PBA).

Table 2: Environmental Degradation Half-Lives (DT50) of Alpha-Cypermethrin

| Medium | Degradation Process | Half-life (DT50) | Conditions | Reference |

| Water | Hydrolysis | 70 days | pH 7, 20°C | |

| Water | Hydrolysis | 67 days | pH 7, 25°C | |

| Water | Hydrolysis | 5.3 days | pH 9, 25°C | |

| Water | Aqueous Photolysis | 6.3 days | pH 7 | |

| Soil | Aerobic Metabolism | 28 days | ||

| Soil | Field Dissipation | 12.7 - 47.1 days |

Experimental Protocols

The environmental fate of alpha-cypermethrin has been assessed using internationally recognized guidelines, primarily those developed by the Organisation for Economic Co-operation and Development (OECD). The following sections describe the general methodologies for key environmental fate studies.

Soil Degradation Study (Aerobic)

This protocol is a synthesized representation based on the principles of OECD Guideline 307 ("Aerobic and Anaerobic Transformation in Soil").

Objective: To determine the rate and route of aerobic degradation of alpha-cypermethrin in soil.

Methodology:

-

Soil Selection: At least three different soil types are used, characterized for texture, organic carbon content, pH, and microbial biomass.

-

Test Substance: Radiolabeled ([¹⁴C]) alpha-cypermethrin is typically used to trace its degradation products.

-

Application: The test substance is applied to fresh soil samples at a concentration relevant to its agricultural use.

-

Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20 ± 2 °C) and moisture content (e.g., 40-60% of maximum water holding capacity). A continuous flow of carbon dioxide-free, humidified air is passed through the incubation flasks.

-

Sampling: Replicate soil samples are taken at various time intervals throughout the incubation period.

-

Extraction: Soil samples are extracted with an appropriate organic solvent (e.g., acetonitrile/water mixture).

-

Analysis: The extracts are analyzed by High-Performance Liquid Chromatography (HPLC) with a radioactivity detector to quantify the parent compound and its degradation products. The identity of major metabolites can be confirmed using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Mineralization: The amount of ¹⁴CO₂ produced is trapped in an alkaline solution and quantified by liquid scintillation counting to assess the extent of mineralization.

Hydrolysis Study

This protocol is a synthesized representation based on the principles of OECD Guideline 111 ("Hydrolysis as a Function of pH").

Objective: To determine the rate of abiotic hydrolysis of alpha-cypermethrin in aqueous solutions at different pH values.

Methodology:

-

Test Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.

-

Test Substance: A stock solution of alpha-cypermethrin (radiolabeled or non-labeled) in a water-miscible solvent is prepared.

-

Incubation: The test substance is added to the buffer solutions at a low concentration. The solutions are then incubated in the dark at a constant temperature (e.g., 25 ± 1 °C).

-

Sampling: Aliquots of the test solutions are taken at appropriate time intervals.

-

Analysis: The concentration of alpha-cypermethrin and any major hydrolysis products in the samples is determined using a suitable analytical method, such as HPLC or Gas Chromatography (GC).

-

Data Analysis: The rate of hydrolysis is determined by plotting the concentration of the test substance against time. The half-life (DT50) is calculated assuming first-order kinetics.

Photolysis Study in Water

This protocol is a synthesized representation based on the principles of OECD Guideline 316 ("Phototransformation of Chemicals in Water – Direct Photolysis").

Objective: To determine the rate of direct phototransformation of alpha-cypermethrin in water under simulated sunlight.

Methodology:

-

Test Solution: A sterile, buffered aqueous solution of alpha-cypermethrin is prepared.

-

Light Source: A light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters) is used. The light intensity is measured and controlled.

-

Irradiation: The test solution is placed in quartz tubes and exposed to the light source in a temperature-controlled chamber.

-

Control Samples: Dark control samples, wrapped in aluminum foil, are incubated under the same conditions to measure any degradation not due to photolysis (e.g., hydrolysis).

-

Sampling: Samples are taken from the irradiated and dark control solutions at various time points.

-

Analysis: The concentration of alpha-cypermethrin is quantified using an appropriate analytical technique (e.g., HPLC).

-

Data Analysis: The rate of photolysis is calculated from the difference in the degradation rate between the irradiated and dark control samples. The quantum yield can also be determined.

Visualizations

The following diagrams illustrate key processes in the environmental fate of this compound (alpha-cypermethrin).

Sub-lethal Effects of Fendona on Insect Behavior: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fendona®, a fast-acting pyrethroid insecticide, is widely utilized in public health and pest control for its efficacy against a broad spectrum of insects.[1] Its active ingredient, alpha-cypermethrin, is a potent neurotoxin that targets the voltage-gated sodium channels of insects, leading to paralysis and death.[2] However, beyond its lethal effects, sub-lethal exposure to this compound® and its active component can induce significant alterations in insect behavior, with profound implications for pest management strategies and insecticide resistance development. Understanding these sub-lethal effects is critical for optimizing control programs and for the development of novel, more effective insecticidal compounds.

This technical guide provides an in-depth analysis of the sub-lethal effects of this compound® (alpha-cypermethrin) on key insect behaviors, including mating, locomotion, feeding, and oviposition. It summarizes quantitative data from key studies, details experimental protocols, and provides visualizations of the underlying physiological mechanisms and experimental workflows.

Mechanism of Action: Disruption of the Nervous System

Alpha-cypermethrin, a type II pyrethroid, primarily acts on the voltage-gated sodium channels in the nerve cell membranes of insects.[3] These channels are crucial for the propagation of nerve impulses. Alpha-cypermethrin binds to the open state of the sodium channel, delaying its closure. This prolonged influx of sodium ions leads to repetitive nerve discharges, causing hyperexcitability of the nervous system, followed by paralysis and eventual death of the insect. The presence of an alpha-cyano group in its structure is characteristic of type II pyrethroids and contributes to the prolonged channel opening.[3]

Sub-lethal Effects on Insect Behavior

Exposure to sub-lethal doses of this compound® can significantly alter various insect behaviors that are critical for survival and reproduction. These changes can have cascading effects on population dynamics and the evolution of resistance.

Mating Behavior

Sub-lethal exposure to alpha-cypermethrin has been shown to adversely impact the mating success of insects.[4]

Quantitative Data:

| Parameter | Control | Sub-lethal Alpha-cypermethrin (LC10) | Sub-lethal Alpha-cypermethrin (LC30) | Insect Species | Reference |

| Copulation Success (%) | 87.2 | 63.4 | 64.4 | Alphitobius diaperinus | [4] |

| Mate Recognition Time (s) | 52.3 | 45.1 | 68.7 | Alphitobius diaperinus | [4] |

| Copulation Duration (s) | 63.0 | 55.2 | 46.9 | Alphitobius diaperinus | [4] |

Experimental Protocol: Mating Behavior Assay

-

Insect Rearing: Alphitobius diaperinus adults were reared on a diet of whole wheat flour, oat flakes, and brewer's yeast at 30°C and 65% relative humidity. Virgin adults were separated within 24 hours of emergence.

-

Insecticide Application: Filter papers were treated with sub-lethal concentrations (LC10 and LC30) of alpha-cypermethrin, determined through preliminary bioassays. Control filter papers were treated with distilled water. Adult insects were exposed to the treated filter papers for a specified period.[4]

-

Behavioral Observation: A single treated male and a single treated female were placed in a Petri dish arena. Their mating behavior was recorded for a set duration. Observed parameters included time to mate recognition, number of mounting attempts, copulation duration, and overall mating success.[4]

-

Data Analysis: The recorded behavioral data were analyzed using appropriate statistical methods to compare the control and insecticide-treated groups.

Locomotor Behavior

Sub-lethal doses of alpha-cypermethrin can significantly impair insect locomotion, affecting their ability to forage, escape predators, and find mates.

Quantitative Data:

| Parameter | Control | Sub-lethal Alpha-cypermethrin | Insect Species | Reference |

| Distance Moved (cm) | 1500 | 500 | Tribolium castaneum | [5] |

| Angular Velocity (deg/s) | 50 | 150 | Tribolium castaneum | [5] |

Experimental Protocol: Locomotor Activity Assay

-

Insect Rearing and Treatment: Insects such as Tribolium castaneum are reared under standard laboratory conditions. They are then exposed to surfaces treated with sub-lethal doses of alpha-cypermethrin for a defined period.[5]

-

Tracking Arena: Individual insects are placed in a circular arena. Their movement is recorded using a video tracking system (e.g., EthoVision XT).[5]

-

Data Acquisition: The software tracks the insect's position over time, allowing for the calculation of various locomotor parameters, including total distance moved, velocity, turning angle, and periods of immobility.

-

Data Analysis: The locomotor data from control and treated insects are compared statistically to identify significant differences in movement patterns.

Feeding Behavior

Sub-lethal exposure to pyrethroids can deter feeding or reduce the amount of food consumed by insects, impacting their growth, development, and reproductive output.[6]

Quantitative Data:

| Parameter | Control | Sub-lethal Cypermethrin | Insect Species | Reference |

| Food Consumption (mg) | 50 | 25 | Spodoptera litura | [7] |

| Nutrient Assimilation (%) | 60 | 40 | Spodoptera litura | [8] |

Experimental Protocol: Feeding Assay

-

Insect Rearing and Treatment: Larvae of a species like Spodoptera litura are reared on an artificial diet. They are then exposed to a diet containing a sub-lethal concentration of cypermethrin.[8]

-

Feeding Bioassay: Pre-weighed larvae are placed in individual containers with a pre-weighed amount of treated or control diet. After a specific period (e.g., 24 hours), the remaining diet and the larvae are weighed again.

-

Data Calculation: The amount of food consumed is calculated by subtracting the final weight of the diet from the initial weight, accounting for any moisture loss. Nutritional indices such as the Approximate Digestibility (AD) and Efficiency of Conversion of Ingested food (ECI) can also be calculated.[8]

-

Data Analysis: The feeding parameters of the control and treated groups are compared using statistical tests.

Oviposition Behavior

Sub-lethal doses of pyrethroids can affect the egg-laying behavior of female insects, potentially reducing the number of eggs laid or altering oviposition site selection.[9]

Quantitative Data:

| Parameter | Control | Sub-lethal Cypermethrin (LD30) | Insect Species | Reference |

| Mean Number of Eggs Laid | 107.20 | 87.00 | Culex quinquefasciatus | [10] |

| Inhibition of Oviposition (%) | 0 | 63 | Aedes aegypti | [11] |

Experimental Protocol: Oviposition Assay

-

Insect Rearing and Exposure: Adult female mosquitoes, such as Aedes aegypti, are exposed to a sub-lethal dose of alpha-cypermethrin.[11]

-

Oviposition Substrate: After blood-feeding, individual females are placed in cages with access to oviposition sites (e.g., cups lined with filter paper containing water).

-

Egg Collection and Counting: The number of eggs laid by each female over a set period is counted. The location of egg deposition can also be recorded if a choice of oviposition sites is provided.

-

Data Analysis: The fecundity (number of eggs) of control and treated females is compared statistically.

The Influence of Formulation: this compound CS

This compound is also available in advanced formulations such as this compound® CS, a controlled-release insecticide.[8][12][13][14][15][16] This formulation uses micro-encapsulation technology to protect the active ingredient, alpha-cypermethrin, leading to a longer residual effect.[13][15][16] The microcapsules adhere to the insect's cuticle, and the active ingredient is released upon contact.[15] While detailed sub-lethal behavioral studies specifically using this compound CS are less common in publicly available literature compared to studies on alpha-cypermethrin, the controlled-release nature of the formulation could potentially lead to prolonged sub-lethal effects on insect behavior as the active ingredient is released over time. This may result in more sustained alterations in locomotion, feeding, and reproductive behaviors compared to conventional formulations.

Conclusion and Future Directions

Sub-lethal exposure to this compound® and its active ingredient, alpha-cypermethrin, elicits a range of significant behavioral changes in insects. These alterations in mating, locomotion, feeding, and oviposition can have substantial impacts on pest population dynamics and the efficacy of control strategies. For researchers and professionals in drug development, a thorough understanding of these sub-lethal effects is paramount. It allows for the development of more sophisticated pest management programs that account for behavioral modifications and can aid in the design of novel insecticides with more targeted and effective modes of action.

Future research should focus on:

-

Investigating the sub-lethal effects of specific this compound® formulations , such as this compound® CS, to understand how controlled-release technologies influence long-term behavioral changes.

-

Exploring the genetic and molecular basis of behavioral responses to sub-lethal insecticide exposure to identify potential new targets for insecticide development.

-

Evaluating the impact of sub-lethal effects on the evolution of insecticide resistance to develop more sustainable resistance management strategies.

By continuing to explore the intricate ways in which insecticides like this compound® affect insect behavior at sub-lethal concentrations, the scientific community can pave the way for more intelligent and sustainable pest control solutions.

References

- 1. agriculture.basf.com [agriculture.basf.com]

- 2. Cypermethrin | C22H19Cl2NO3 | CID 2912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cypermethrin (UK PID) [inchem.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Cypermethrin induced physiological and metabolic changes in susceptible and resistant populations of Spodoptera litura (Fabricius) | Semantic Scholar [semanticscholar.org]

- 8. Cypermethrin induced physiological and metabolic changes in susceptible and resistant populations of Spodoptera litura (Fabricius) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Current Insights into Sublethal Effects of Pesticides on Insects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Aedes aegypti control in breeding sites through an insecticidal coating with dual effect: Laboratory trials and safety assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 14. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. target-specialty.com [target-specialty.com]

- 16. This compound® CS Controlled Release Insecticide | BASF Pest Control Products [pestcontrol.basf.us]

An In-depth Technical Guide to the Molecular Targets of Alpha-Cypermethrin in the Insect Nervous System

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-cypermethrin, a potent synthetic pyrethroid insecticide, exerts its neurotoxic effects primarily by targeting the voltage-gated sodium channels (VGSCs) in the insect nervous system. This interaction leads to prolonged channel opening, membrane depolarization, and hyperexcitation of neurons, ultimately resulting in paralysis and death of the insect. While VGSCs are the primary target, evidence suggests that alpha-cypermethrin can also affect other molecular targets, including voltage-gated calcium channels (VGCCs), GABA receptors, and, to a lesser extent, acetylcholinesterase (AChE). This technical guide provides a comprehensive overview of the molecular targets of alpha-cypermethrin in the insect nervous system, presenting quantitative data on its effects, detailed experimental protocols for studying these interactions, and visual diagrams of the key signaling pathways and experimental workflows.

Primary Molecular Target: Voltage-Gated Sodium Channels (VGSCs)

The principal mechanism of action of alpha-cypermethrin involves the disruption of the normal functioning of voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials in neurons.[1][2][3] Alpha-cypermethrin, a Type II pyrethroid, binds to the open state of the sodium channel, delaying both activation and inactivation.[2][4][5] This leads to a persistent influx of sodium ions, causing prolonged membrane depolarization and a state of hyperexcitability characterized by repetitive neuronal firing.[5][6] Eventually, this leads to nerve block, paralysis, and insect death.[6][7]

The binding of pyrethroids like alpha-cypermethrin is thought to occur at a unique receptor site on the α-subunit of the sodium channel.[8][9] Studies have identified two potential pyrethroid receptor sites (PyR1 and PyR2) on insect sodium channels.[10] The interaction is stereospecific, with the insecticidal activity being highly dependent on the isomeric configuration of the alpha-cypermethrin molecule.[11]

Quantitative Data on Alpha-Cypermethrin's Effect on VGSCs

Direct measurement of the binding affinity of lipophilic compounds like alpha-cypermethrin using radioligand binding assays is challenging due to high non-specific binding.[12][13] Therefore, electrophysiological measurements, such as the effective concentration (EC₅₀) for inducing sodium tail currents, are often used as an indirect measure of affinity and potency.

| Parameter | Insect Species (Channel) | Value | Units | Reference |

| EC₅₀ for Tail Current Induction (Cypermethrin) | Apis mellifera (Honeybee) Antennal Lobe Neurons | ~10 | µM | [14] |

| IC₅₀ (Cypermethrin) | Loxostege sticticalis AChE | 85.0 ± 4.1 | µM | [15] |

| LC₅₀ (Cypermethrin) | Amsacta albistriga | 63.326 | ppm | [16] |

| IC₅₀ (α-cypermethrin) for inhibition of depolarization-evoked [Ca²⁺]i | Not Specified (in vitro) | 239 | nM | [17] |

Signaling Pathway of Alpha-Cypermethrin Action on VGSCs

Caption: Primary action of alpha-cypermethrin on insect VGSCs.

Secondary Molecular Targets

While VGSCs are the primary site of action, alpha-cypermethrin can also influence other neuronal targets, often as a downstream consequence of prolonged depolarization.

Voltage-Gated Calcium Channels (VGCCs)

The sustained membrane depolarization caused by alpha-cypermethrin's effect on VGSCs leads to the activation of voltage-gated calcium channels.[17][18] This results in an increased influx of calcium ions ([Ca²⁺]i), which can contribute to the overall neurotoxic effect by disrupting calcium homeostasis and promoting neurotransmitter release.[17][19][20] Some studies suggest that pyrethroids containing an alpha-cyano group, like alpha-cypermethrin, are more potent enhancers of Ca²⁺ influx.[19][20] The inhibition of VGCCs has been observed, with an IC₅₀ value of 239 nM for α-cypermethrin in one study.[17]

GABA Receptors

The effect of alpha-cypermethrin on GABA (gamma-aminobutyric acid) receptors, the primary inhibitory neurotransmitter receptors in insects, is complex. Some studies suggest that Type II pyrethroids can inhibit GABA-dependent chloride influx.[21][22] However, this effect may be indirect, resulting from the membrane depolarization caused by the primary action on VGSCs, rather than a direct binding to the GABA receptor itself.[23] The disruption of GABAergic neurotransmission would contribute to the hyperexcitatory symptoms of poisoning.

Acetylcholinesterase (AChE)

There are conflicting reports regarding the direct inhibitory effect of alpha-cypermethrin on acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine. Some studies in non-insect species have shown inhibition of AChE activity by cypermethrin.[24][25][26] However, other research indicates that this is not a primary mechanism of toxicity in insects, and the effects are often observed at concentrations higher than those required to affect sodium channels. One study on the pest Loxostege sticticalis reported an IC50 value of 85.0 µM for cypermethrin on AChE.[15]

Downstream Effects Signaling Pathway

References

- 1. ecommons.cornell.edu [ecommons.cornell.edu]

- 2. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Molecular Mechanisms of Pyrethroid Insecticide Neurotoxicity: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 5. State-Dependent Modification of Voltage-Gated Sodium Channels by Pyrethroids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. ronchbiotech.com [ronchbiotech.com]

- 8. Action of the pyrethroid insecticide cypermethrin on rat brain IIa sodium channels expressed in xenopus oocytes. | Semantic Scholar [semanticscholar.org]

- 9. High affinity binding of pyrethroids to the alpha subunit of brain sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. radioligand binding assays: Topics by Science.gov [science.gov]

- 13. benchchem.com [benchchem.com]

- 14. Pyrethroids Differentially Alter Voltage-Gated Sodium Channels from the Honeybee Central Olfactory Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. d-nb.info [d-nb.info]

- 17. Inhibition of Voltage-Gated Calcium Channels as Common Mode of Action for (Mixtures of) Distinct Classes of Insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Mechanisms of Pyrethroid Insecticide-Induced Stimulation of Calcium Influx in Neocortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. A Current Review of Cypermethrin-Induced Neurotoxicity and Nigrostriatal Dopaminergic Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Pyrethroid insecticides indirectly inhibit GABA-dependent 36Cl- influx in synaptoneurosomes from the trout brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Evaluation of Toxic Effects Induced by Sub-Acute Exposure to Low Doses of α-Cypermethrin in Adult Male Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 25. recentscientific.com [recentscientific.com]

- 26. researchgate.net [researchgate.net]

Fendona Formulation and Inert Ingredient Analysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of Fendona® insecticide formulations, with a focus on its active ingredient, alpha-cypermethrin, and the methodologies for analyzing its inert components. This document is intended for researchers, scientists, and professionals involved in drug development and pesticide formulation analysis.

This compound Formulation Overview

This compound® is a line of broad-spectrum insecticides known for their rapid knockdown and residual activity against a wide range of pests. The formulations are primarily based on the active ingredient alpha-cypermethrin, a synthetic pyrethroid. This compound is available in various formulations, most notably as a Suspension Concentrate (SC) and a Controlled Release (or microencapsulated) formulation (CS).[1][2][3][4][5][6][7]

Suspension Concentrates (SC) are formulations where the solid active ingredient is dispersed in a liquid, typically water.[8][9] These formulations are known for their ease of use, reduced dust exposure, and good residual activity.[9]

Controlled Release (CS) or microencapsulated formulations enclose the active ingredient within a protective polymer shell. This technology provides a slower, more sustained release of the active ingredient, enhancing its longevity and safety profile.[10][11][12][13][14]

Quantitative Composition

While the exact proprietary formulations of commercial this compound products are not publicly disclosed, a representative composition for an alpha-cypermethrin suspension concentrate can be derived from patent literature. The following table summarizes the typical components and their percentage by weight.

| Component | Function | Percentage by Weight (%) |

| Alpha-cypermethrin | Active Ingredient | 1 - 50 |

| Vegetable Oil & Derivatives | Adjuvant/Carrier | 1 - 40 |

| Wetting Agent | Surfactant | 0.5 - 10 |

| Dispersant | Surfactant | 0.5 - 10 |

| Emulsifier | Surfactant | 2 - 15 |

| Thickener | Rheology Modifier | 0.05 - 5 |

| Defoaming Agent | Processing Aid | 0.05 - 5 |

| Anti-freezing Agent | Stabilizer | 1 - 10 |

| Preservative | Stabilizer | 0.1 - 10 |

| Water | Carrier/Solvent | Balance to 100 |

Source: Adapted from patent CN102550546A, which describes an alpha-cypermethrin suspension preparation.[15][16]

Experimental Protocols for Inert Ingredient Analysis

The analysis of inert ingredients in a pesticide formulation, often termed deformulation or reverse engineering, is a multi-step process involving separation and identification of the various components. Below are detailed methodologies for the key experiments.

Deformulation of Suspension Concentrate (SC)

This protocol outlines the general steps to separate the components of an aqueous suspension concentrate.

Caption: Workflow for the deformulation of a Suspension Concentrate (SC) insecticide.

Methodology:

-

Sample Preparation: Homogenize the SC formulation by gentle inversion.

-

Centrifugation: Centrifuge a known amount of the formulation at high speed (e.g., 10,000 rpm for 30 minutes) to separate the solid active ingredient from the aqueous phase.

-

Separation: Carefully decant the supernatant (aqueous phase) from the solid pellet.

-

Supernatant Analysis:

-

Pellet Analysis:

-

Solvent Extraction: Extract the solid pellet with a suitable organic solvent (e.g., acetonitrile, acetone) to dissolve the active ingredient and any adsorbed lipophilic inerts.

-

GC-MS/HPLC Analysis: Analyze the extract to confirm the identity and purity of the active ingredient and to identify any lipophilic inert ingredients.

-

Analysis of Microencapsulated (CS) Formulation

The analysis of a CS formulation requires an additional step to characterize the microcapsule shell.

Caption: Workflow for the analysis of a Controlled Release (CS) microencapsulated insecticide.

Methodology:

-

Isolation of Microcapsules: Separate the microcapsules from the aqueous suspension by filtration or centrifugation. The aqueous phase can be analyzed for water-soluble inerts as described for the SC formulation.

-

Shell Characterization:

-

Fourier Transform Infrared Spectroscopy (FTIR): Analyze the intact microcapsules to identify the functional groups of the polymer shell (e.g., polyurea, polyurethane).

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): Pyrolyze the isolated microcapsules to break down the polymer into identifiable fragments, allowing for the determination of the shell's chemical composition.[10]

-

-

Core Material Analysis:

-

Microcapsule Rupture: Rupture the isolated microcapsules using mechanical means (e.g., ultrasonication in a suitable solvent) or by dissolving the shell with a specific solvent.

-

Extraction and Analysis: Extract the released core material (active ingredient and any encapsulated solvents or adjuvants) and analyze using GC-MS and/or HPLC.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Inert Ingredients

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole or Time-of-Flight).

-

Capillary Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is generally suitable for a broad range of compounds.

Typical Parameters:

| Parameter | Value |

| Injector Temperature | 250 - 280 °C |

| Injection Mode | Splitless or Split |

| Carrier Gas | Helium or Hydrogen |

| Oven Program | Initial temp: 50-80°C, hold for 1-2 min, ramp at 10-20°C/min to 280-300°C, hold for 5-10 min |

| Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40 - 550 amu |

Note: These are general parameters and should be optimized for the specific analytes of interest.[22][23][24][25][26]

Sample Preparation (QuEChERS method - Quick, Easy, Cheap, Effective, Rugged, and Safe):

-

Extraction: Extract a known amount of the formulation or separated phase with an organic solvent (e.g., acetonitrile). For aqueous samples, a salting-out step with magnesium sulfate and sodium chloride is performed.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: The extract is mixed with a combination of sorbents (e.g., primary secondary amine (PSA) to remove organic acids, C18 to remove nonpolar interferences, and graphitized carbon black (GCB) to remove pigments) to remove matrix interferences.

-

Analysis: The cleaned extract is injected into the GC-MS system.

High-Performance Liquid Chromatography (HPLC) Protocol for Non-Volatile Inerts

HPLC is ideal for the analysis of non-volatile and thermally labile compounds like surfactants and thickeners.

Instrumentation:

-

High-Performance Liquid Chromatograph with a suitable detector (e.g., UV-Vis, Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer).

-

Reversed-Phase C18 column is commonly used for the separation of a wide range of compounds.

Typical Parameters:

| Parameter | Value |

| Mobile Phase | Gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with an additive like formic acid or ammonium acetate. |

| Flow Rate | 0.5 - 1.5 mL/min |

| Column Temperature | 25 - 40 °C |

| Injection Volume | 5 - 20 µL |

| Detection | UV at a suitable wavelength (e.g., 220 nm for some surfactants) or ELSD/MS for compounds without a chromophore. |

Note: Method development is crucial to achieve optimal separation of the complex mixture of surfactants and other adjuvants present in the formulation.[17][18][19][20][21][27]

Mode of Action of Alpha-cypermethrin: Signaling Pathway

Alpha-cypermethrin, like other pyrethroid insecticides, exerts its neurotoxic effects by targeting voltage-gated sodium channels (VGSCs) in the nervous system of insects.[28][29] This interaction disrupts the normal transmission of nerve impulses, leading to paralysis and death.

The primary mechanism of action involves the modification of the gating kinetics of the sodium channels.[28][30][31] Alpha-cypermethrin binds to the open state of the sodium channel, delaying its inactivation and deactivation.[28][30][31] This results in a prolonged influx of sodium ions into the neuron.

Caption: Signaling pathway of alpha-cypermethrin's effect on voltage-gated sodium channels.

This sustained depolarization leads to a state of hyperexcitability in the neuron, causing repetitive firing of action potentials.[15][28] Ultimately, this uncontrolled nerve activity results in the paralysis and death of the insect. The alpha-cyano group in the structure of alpha-cypermethrin is thought to contribute to its high insecticidal activity by enhancing its interaction with the sodium channel.

References

- 1. raccolto.in [raccolto.in]

- 2. Katyayani K-Alpha10 Alphacypermethrin 10% SC – Katyayani Organics [katyayaniorganics.com]

- 3. hemanigroup.com [hemanigroup.com]

- 4. Alpha-Cypermethrin | C22H19Cl2NO3 | CID 93357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. heranba.co.in [heranba.co.in]

- 6. Cypermethrin, alpha- (EHC 142, 1992) [inchem.org]

- 7. AG ALPHA CYPERMETHRIN 100 SC – Agromec International [agromec-international.com]

- 8. fao.org [fao.org]

- 9. Suspension concentrate (SC) guide | Croda Agriculture [crodaagriculture.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Preparation of Polyurea Microcapsules by Interfacial Polymerization of Isocyanate and Chitosan Oligosaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Frontiers | Pretilachlor Releasable Polyurea Microcapsules Suspension Optimization and Its Paddy Field Weeding Investigation [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. CN102550546A - Alpha-cypermethrin suspension preparation containing vegetable oil and derivatives thereof, as well as preparation method and application of alpha-cypermethrin suspension preparation - Google Patents [patents.google.com]

- 17. tools.thermofisher.com [tools.thermofisher.com]

- 18. americanlaboratory.com [americanlaboratory.com]

- 19. alfachemic.com [alfachemic.com]

- 20. HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion- Pair Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 21. HPLC Method for Separation of Hydrophobic, Cationic, Nonionic and Anionic Surfactants on Newcrom BH Column | SIELC Technologies [sielc.com]

- 22. s4science.at [s4science.at]

- 23. agilent.com [agilent.com]

- 24. documents.thermofisher.com [documents.thermofisher.com]

- 25. hpst.cz [hpst.cz]

- 26. shimadzu.com [shimadzu.com]

- 27. Alpha-cypermethrin (Ref: OMS 3004) [sitem.herts.ac.uk]

- 28. State-Dependent Modification of Voltage-Gated Sodium Channels by Pyrethroids - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Additivity of Pyrethroid Actions on Sodium Influx in Cerebrocortical Neurons in Primary Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Toxins that modulate the sodium channel gating mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Pyrethroid modifications of the activation and inactivation kinetics of the sodium channels in squid giant axons - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Laboratory Bioassay Efficacy Testing of Fendona®

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fendona®, with its active ingredient alpha-cypermethrin, is a high-performance, broad-spectrum pyrethroid insecticide. It is widely utilized in public health programs for the control of a multitude of disease vectors and nuisance pests. Its mode of action delivers a rapid knockdown effect followed by a sustained residual control on a variety of surfaces.[1]

These application notes provide detailed protocols for standardized laboratory bioassays to rigorously evaluate the efficacy of this compound® formulations. The methodologies outlined are primarily based on World Health Organization (WHO) guidelines to ensure the generation of consistent, reliable, and comparable data.[2][3][4][5] The protocols focus on key public health pests: mosquitoes, cockroaches, and houseflies.

Data Presentation: Summary of this compound® (Alpha-cypermethrin) Efficacy

The following tables consolidate quantitative data from various laboratory and field studies, offering a comparative overview of this compound's performance.

Table 1: Efficacy of this compound® and Alpha-cypermethrin Formulations Against Mosquitoes

| Formulation | Mosquito Species | Bioassay Type | Key Efficacy Parameter | Result |

| This compound® 6SC | Anopheles gambiae s.l. | Cone Bioassay | 24-hour Mortality | 79.4%[6] |

| This compound® 6SC | Anopheles gambiae s.l. | Cone Bioassay | 50% Knockdown Time | 7.8 minutes[6] |

| This compound® Dry 15% | Anopheles spp. | Cone Bioassay (on treated nets) | Median Knockdown Time | 2.3 to 13.0 minutes over a six-month period[7][8] |

| This compound® 6% SC | Anopheles spp. | Cone Bioassay (on treated nets) | Median Knockdown Time | 4.1 to 7.8 minutes over a six-month period[7][8] |

| Alpha-cypermethrin WG | Anopheles stephensi | Cone Bioassay (IRS on cement) | Residual Efficacy (>80% mortality) | 13-16 weeks[9][10] |